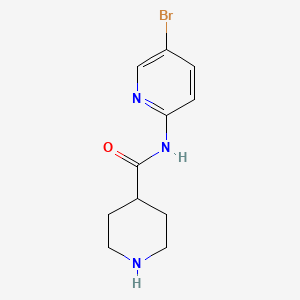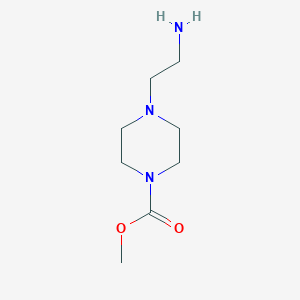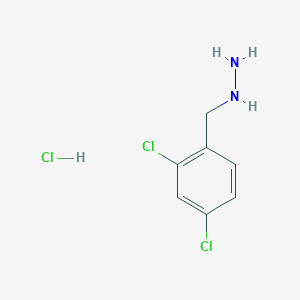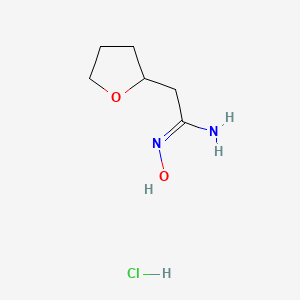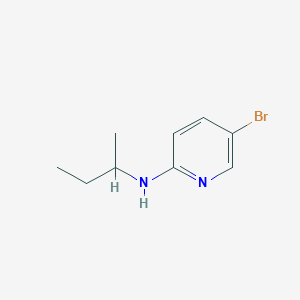
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine
Overview
Description
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine, otherwise known as 5-Bromo-2-pyridinyl-sec-butyl amine, is an organic compound that is widely used in scientific research. It is a brominated pyridine derivative, and is composed of a five-membered ring structure with two nitrogen atoms and two bromine atoms. The compound has a variety of applications in scientific research, and is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Zinc Complexes : N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine and related compounds have been used in synthesizing zinc complexes, which are of interest due to their chiral and reactive properties. These complexes, featuring sec-butyl groups, can exist as chiral and meso molecules in solutions and have potential applications in organometallic chemistry (Lennartsson, Hedström, & Håkansson, 2010).
Palladium-Catalyzed Cross-Coupling Reactions : This compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals and have been investigated for various biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Amination Studies : Studies on the amination of halogenated pyrimidines, including compounds related to N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine, provide insights into the mechanisms and products of these reactions. These findings are significant in the field of heterocyclic chemistry (Rasmussen & Plas, 2010).
Material Science and Organic Synthesis
Synthesis of Organic Compounds : This compound has been involved in the synthesis of various organic molecules, like bipyrimidines and bipyridines, which are used in the preparation of metal-complexing molecular rods, indicating its role in advanced material science (Schwab, Fleischer, & Michl, 2002).
Applications in Dye-Sensitized Solar Cells : Pyridinyl-functionalized ionic liquids derived from similar compounds have been explored for their use in dye-sensitized solar cells (DSSCs). These additives enhance the power conversion efficiency and long-term stability of DSSCs, demonstrating the compound's relevance in renewable energy technologies (Xu et al., 2013).
properties
IUPAC Name |
5-bromo-N-butan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJXNYUSZXHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






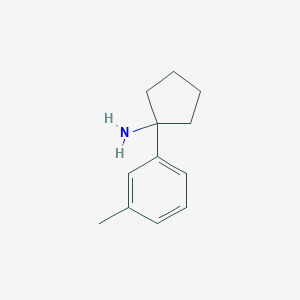
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
